molecular formula C24H28ClNO4S2 B4297866 N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4297866
M. Wt: 494.1 g/mol
InChI Key: RZWDEJGSGGPROD-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique adamantyl group, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the adamantyl group, which is introduced through a Friedel-Crafts alkylation reaction. The chlorophenyl group is then added via a sulfonylation reaction, followed by the introduction of the benzenesulfonamide moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The sulfonamide moiety can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyl)ethyl]-3-[(4-bromophenyl)sulfonyl]benzenesulfonamide
  • N-[2-(1-adamantyl)ethyl]-3-[(4-methylphenyl)sulfonyl]benzenesulfonamide
  • N-[2-(1-adamantyl)ethyl]-3-[(4-nitrophenyl)sulfonyl]benzenesulfonamide

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents. The adamantyl group also imparts rigidity and stability to the molecule, making it a valuable scaffold for drug design and material science applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO4S2/c25-20-4-6-21(7-5-20)31(27,28)22-2-1-3-23(13-22)32(29,30)26-9-8-24-14-17-10-18(15-24)12-19(11-17)16-24/h1-7,13,17-19,26H,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDEJGSGGPROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE

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